
4-Chlorophenyl propionate
Descripción general
Descripción
4-Chlorophenyl propionate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl propionate is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes in the body. This inhibition leads to a decrease in the production of certain biochemicals, which can have various physiological effects.
Biochemical and Physiological Effects:
4-Chlorophenyl propionate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Chlorophenyl propionate in lab experiments include its high purity, stability, and ease of synthesis. However, it is important to note that it can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling it.
Direcciones Futuras
There are several future directions for research involving 4-Chlorophenyl propionate. One area of interest is its potential use in the treatment of diabetes and other metabolic disorders. Another area of research is its use as a reagent in the synthesis of novel organic compounds with potential therapeutic applications.
Conclusion:
In conclusion, 4-Chlorophenyl propionate is a valuable compound for scientific research. Its unique chemical properties make it an ideal candidate for research in the fields of chemistry, biology, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Aplicaciones Científicas De Investigación
4-Chlorophenyl propionate is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it an ideal candidate for research in the fields of chemistry, biology, and pharmacology.
Propiedades
Número CAS |
61469-49-6 |
|---|---|
Nombre del producto |
4-Chlorophenyl propionate |
Fórmula molecular |
C9H9ClO2 |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
(4-chlorophenyl) propanoate |
InChI |
InChI=1S/C9H9ClO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 |
Clave InChI |
XKRRJFYQNKYWPJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)Cl |
SMILES canónico |
CCC(=O)OC1=CC=C(C=C1)Cl |
Otros números CAS |
61469-49-6 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


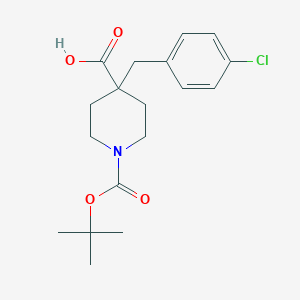

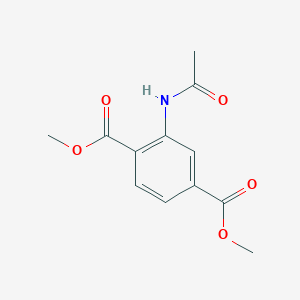
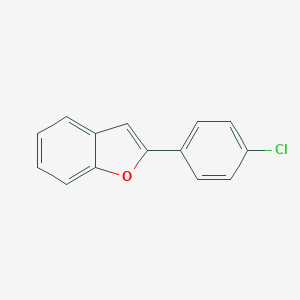
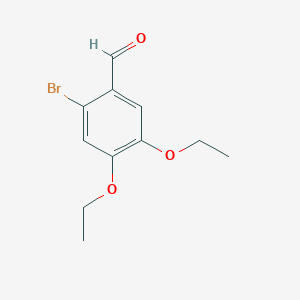
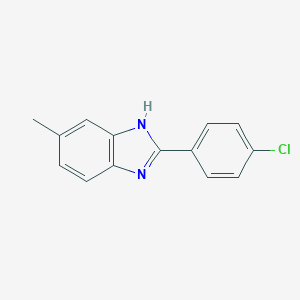
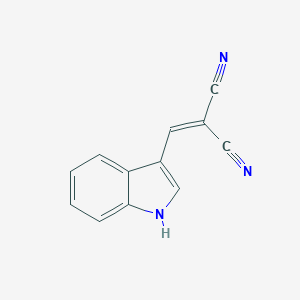

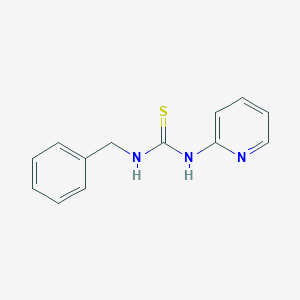
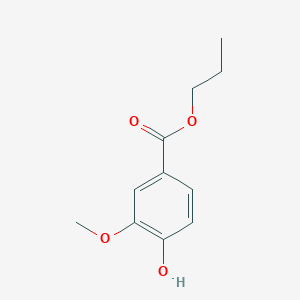
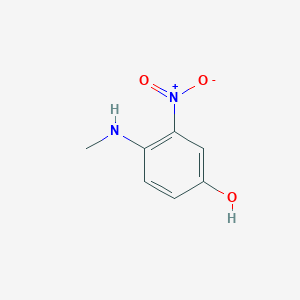
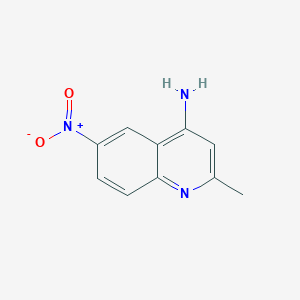
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)